molecular formula C6H3ClN2O4<br>C6H3ClN2O4<br>C6H3Cl(NO2)2 B032670 1-Chloro-2,4-dinitrobenzene CAS No. 97-00-7

1-Chloro-2,4-dinitrobenzene

Cat. No.: B032670
CAS No.: 97-00-7
M. Wt: 202.55 g/mol
InChI Key: VYZAHLCBVHPDDF-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dinitrobenzene is an organic compound with the chemical formula C₆H₃ClN₂O₄. It is a yellow crystalline solid that is soluble in organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary targets of 1-Chloro-2,4-dinitrobenzene (CDNB) are erythrocyte glutathione (GSH) and human thioredoxin reductase . These targets play crucial roles in maintaining cellular redox balance and protecting cells from oxidative stress.

Mode of Action

CDNB interacts with its targets through a process known as conjugation . When incubated with erythrocytes, CDNB undergoes conjugation with GSH to form 2,4-dinitrophenyl-S-glutathione . This reaction is catalyzed by the enzyme glutathione S-transferase . CDNB also acts as an irreversible inhibitor of human thioredoxin reductase , a key enzyme involved in the reduction of oxidized thioredoxin.

Biochemical Pathways

The interaction of CDNB with GSH and thioredoxin reductase affects the glutathione and thioredoxin systems respectively . These systems are vital for maintaining cellular redox homeostasis and protecting cells from oxidative damage. The conjugation of CDNB with GSH leads to the depletion of intracellular GSH, disrupting the glutathione system . The inhibition of thioredoxin reductase impairs the thioredoxin system, leading to an increase in NADPH oxidase activity .

Pharmacokinetics

CDNB is soluble in organic solvents such as alcohol, benzene, carbon disulfide, and diethyl ether, but it is practically insoluble in water . This suggests that CDNB may be absorbed and distributed in the body through lipophilic pathways, and its bioavailability may be influenced by factors such as lipid content in the diet and the integrity of the gastrointestinal tract.

Result of Action

The action of CDNB results in significant molecular and cellular effects. The depletion of GSH and the inhibition of thioredoxin reductase disrupt cellular redox balance, potentially leading to oxidative stress . This can cause damage to cellular components, including proteins, lipids, and DNA, and may lead to cell death if the damage is severe and beyond repair.

Action Environment

The action, efficacy, and stability of CDNB can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the reactivity of CDNB. As an alkylating agent, CDNB can react with a variety of nucleophilic substances, which may alter its mode of action . The pH of the environment can also affect the ionization state of CDNB, potentially influencing its reactivity and solubility . Furthermore, the temperature can impact the stability of CDNB, as it may decompose explosively on shock, friction, or heating .

Biochemical Analysis

Biochemical Properties

1-Chloro-2,4-dinitrobenzene is known to interact with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione (GSH) to a variety of electrophilic substances . This interaction involves a nucleophilic substitution reaction between this compound and reduced glutathione .

Cellular Effects

In cellular contexts, this compound has been observed to cause rapid depletion of total cellular glutathione accompanied by disassembly of microtubules . It also causes alterations in the density and distribution pattern of microfilaments .

Molecular Mechanism

The molecular mechanism of this compound involves its susceptibility to nucleophilic substitution . It acts as a substrate for glutathione S-transferase, leading to its conjugation with reduced glutathione .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a rapid depletion of total cellular glutathione, followed by a steady rise in total cellular glutathione and microtubule reassembly 5 hours after treatment . It has also been noted for its combustibility and the production of irritating or toxic fumes in a fire .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, in a study on atopic dermatitis in NC/Nga mice, repeated application of this compound was used to induce AD-like lesions .

Metabolic Pathways

This compound is involved in the glutathione metabolic pathway, where it acts as a substrate for glutathione S-transferase . This enzyme catalyzes the conjugation of glutathione to this compound, forming 2,4-dinitrophenyl-S-glutathione .

Subcellular Localization

Given its interactions with glutathione and microtubules, it is likely that it localizes to areas of the cell where these components are present .

Preparation Methods

Scientific Research Applications

1-Chloro-2,4-dinitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-2,4-dinitrobenzene can be compared with other similar compounds:

This compound stands out due to its specific inhibitory effects on thioredoxin reductase and its use in detecting pyridine compounds.

Properties

IUPAC Name

1-chloro-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
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InChI Key

VYZAHLCBVHPDDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
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Molecular Formula

C6H3ClN2O4, Array
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DSSTOX Substance ID

DTXSID6020278
Record name 1-Chloro-2,4-dinitrobenzene
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Molecular Weight

202.55 g/mol
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Physical Description

1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor., Yellow solid with an almond odor; [HSDB] Crystalline powder; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

315 °C
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Flash Point

382 °F (NFPA, 2010), 179 °C, 382 °F (194 °C)
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Solubility

13.8 [ug/mL] (The mean of the results at pH 7.4), Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol, In water, 9.24 mg/L at 25 °C, Solubility in water at 15 °C: very poor
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Density

1.7, Density (at 20 °C): 1.7 g/cm³
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Vapor Density

6.98 (Air = 1), Relative vapor density (air = 1): 7.0
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Vapor Pressure

0.000085 [mmHg], 8.5X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

The Thioredoxin (Trx)/Thioredoxin reductase (TrxR)-system has emerged as a crucial component of many cellular functions particularly antioxidant defence. We investigated the effect of the selective TrxR inhibitor 1-chloro-2,4-dinitrobenzene (CDNB) on survival and redox status in neuronal cell lines. CDNB was found to cause apoptosis without depletion of glutathione or loss of mitochondrial complex I-activity. Cells treated with CDNB displayed an early increase of reactive oxygen species and rapid activation of stress inducible protein kinases c-Jun N-terminal kinase (JNK) and mitogen activated protein kinase kinase 4 (MKK4). Thus TrxR inhibition by CDNB results in generation of reactive oxygen species and subsequent activation of stress-inducible kinases without impairment of the cellular antioxidant status or mitochondrial function. Inhibition of the specific kinases involved in cell death triggered by Trx/TrxR dysfunction could represent a novel and selective therapeutic approach in neurodegenerative disorders., Prolonged topical exposure of BALB/c mice to chemical contact and respiratory allergens stimulates, respectively, preferential Th1- and Th2-type responses with respect to serum Ab isotype and cytokine secretion phenotypes displayed by draining lymph node cells. ... Differential cytokine secretion patterns are induced rapidly in the skin following first exposure to the contact allergen 2,4-dinitrochlorobenzene and the respiratory sensitizer trimellitic anhydride. Trimellitic anhydride induced early expression of IL-10, a cytokine implicated in the negative regulation of Langerhans cell (LC) migration, whereas exposure to 2,4-dinitrochlorobenzene resulted in production of the proinflammatory cytokine IL-1beta. Associated with this, trimellitic anhydride provoked LC migration with delayed kinetics compared with 2,4-dinitrochlorobenzene, and local neutralization of IL-10 caused enhanced LC mobilization in response to trimellitic anhydride with concomitant up-regulation of cutaneous IL-1beta. ... These differential epidermal cytokine profiles contribute to the polarization of immune responses to chemical allergens via effects on the phenotype of activated dendritic cells arriving in the draining lymph node. Thus, trimellitic anhydride-exposed dendritic cells that have been conditioned in vivo with IL-10 (a potent inhibitor of the type 1-polarizing cytokine IL-12) are effective APCs for the development of a Th2-type response., Repeated topical exposure of BALB/c strain mice to chemical contact and respiratory allergens results in preferential T helper (Th)1- and Th2-cell activation, respectively. In addition, it has been shown that respiratory allergens, such as trimellitic anhydride, stimulate epidermal Langerhans cell (LC) migration with delayed kinetics compared with contact allergens, such as 2, 4-dinitrochlorobenzene. Experiments using anti-interleukin (IL)-10 antibodies in vivo suggest that cutaneous IL-10 may contribute to the differential regulation of LC migration by these chemicals. To investigate further the mechanistic basis for the development of polarised immune responses, we have examined the production of epidermal cytokines provoked following a single topical application to BALB/c strain mice of 2, 4-dinitrochlorobenzene (1%), trimellitic anhydride (25%) or vehicle (acetone:olive oil, 4:1; AOO). Skin explants were excised from mice exposed on the dorsum of both ears for various periods (30min-6hr) to chemical and were cultured on medium prior to analysis of supernatants for the presence of tumour necrosis factor alpha (TNF-alpha), IL-1beta, IL-1alpha, IL-6, IL-10, IL-12p40, IL-12p70 and IL-17 using the Bio-PlexTM cytokine array system. Enhanced production of IL-1beta, a cytokine involved in the initiation of LC migration, was detected only following exposure to 2, 4-dinitrochlorobenzene, with 15- fold increases induced by 6hr of exposure. In addition, only exposure to 2, 4-dinitrochlorobenzene was associated with early (2 hr) secretion of IL-17. In contrast, up-regulation of IL- 10, a cytokine that inhibits LC mobilization, was evident only for trimellitic anhydride during the first 3 hr of exposure, with 2 to 3-fold increases in IL-10 release being induced. Small increases in IL-1alpha levels were apparent for both chemicals. No alterations in either IL-6, IL-12p40 or IL-12p70 secretion were recorded and TNF-alpha remained undetectable throughout. These data suggest that discrete epidermal cytokine secretion profiles induced following exposure to chemical contact and respiratory allergens might contribute to the polarization of immune responses, possibly through effects on LC function.
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Color/Form

Yellow crystals, Pale yellow needles

CAS No.

97-00-7
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Melting Point

52-54 °C, MELTING POINT: 43 °C /BETA FORM, UNSTABLE/, MP: 27 °C /GAMMA FORM, UNSTABLE/, 54 °C
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Record name 1-CHLORO-2,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Chloro-2,4-dinitrobenzene
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1-Chloro-2,4-dinitrobenzene

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